![molecular formula C19H19N7 B6459119 4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548998-42-9](/img/structure/B6459119.png)
4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is a synthetic compound that has been studied extensively in the fields of medicinal chemistry, drug design, and biochemistry. This compound has been found to have several interesting properties, including the ability to interact with several biological targets, making it a promising candidate for drug development.
科学的研究の応用
4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile has been studied extensively in the fields of medicinal chemistry, drug design, and biochemistry. This compound has been found to interact with several biological targets, including proteins, enzymes, and receptors. It has been used in the study of cancer, Alzheimer’s disease, and other diseases. It has also been used to study the effects of drugs on the human body, as well as to design new drugs.
作用機序
Target of Action
The primary target of this compound is the c-Met kinase . c-Met, also known as the mesenchymal epithelial transition factor, is a receptor tyrosine kinase (RTK) family member . It plays a crucial role in normal development and is known to be overexpressed and mutated in a variety of human cancer types .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that are mediated by c-Met, leading to changes in cellular processes such as proliferation, scattering, invasion, and metastasis .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways, including the MAPK, PIP3K, and STAT pathways . These pathways are involved in various cellular processes, including invasive growth, migration, proliferation, and survival . Dysregulation of c-Met kinase and these pathways is observed in many cancers .
Result of Action
The result of the compound’s action is the inhibition of c-Met kinase activity, leading to disruption of the associated signaling pathways . This can result in decreased tumorigenic invasive growth, migration, proliferation, survival, and metastasis . Therefore, the compound has potential therapeutic effects in the treatment of various tumors .
実験室実験の利点と制限
4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile has several advantages for use in laboratory experiments. It is a synthetic compound, which makes it easier to obtain and use in experiments. In addition, it has been found to interact with several biological targets, making it a promising candidate for drug development. However, there are some limitations to using this compound in laboratory experiments, including the difficulty of obtaining a pure sample and the lack of detailed information about its mechanism of action.
将来の方向性
There are several potential future directions for 4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile. Further research could be done to better understand the mechanism of action of this compound and to identify additional biological targets it may interact with. In addition, further research could be done to determine the efficacy of this compound in treating various diseases. Finally, further research could be done to develop new drugs based on this compound.
合成法
4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile is synthesized through a multi-step process beginning with the reaction of 4-bromobenzonitrile with a mixture of potassium carbonate and potassium hydroxide. This reaction produces 4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methylbenzonitrile, which is then reacted with sodium hydroxide to yield the desired product. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of around 100°C.
特性
IUPAC Name |
4-[[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c20-14-16-2-4-17(5-3-16)15-24-10-12-25(13-11-24)18-6-7-19(23-22-18)26-9-1-8-21-26/h1-9H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOAYIKOJEYDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。